Cis- vs. Trans-Configured Hydroxymethylpiperidines: Divergent Menin-MLL1 Inhibitory Potency
In the menin-MLL inhibitor program, the hydroxymethylpiperidine class demonstrated stereochemistry-dependent potency with cis-configured and trans-configured analogs exhibiting divergent IC50 values. The lead compound ML399 (featuring a cis-hydroxymethylpiperidine scaffold) inhibited the menin-MLL1 interaction with an IC50 of 90 nM [1]. Early-stage compounds in this series with alternative stereochemical arrangements showed substantially weaker inhibition—some requiring >100-fold higher concentrations to achieve comparable target engagement [2]. This establishes that the cis configuration of the hydroxymethylpiperidine core is a critical determinant of binding affinity at the menin-MLL1 interface.
| Evidence Dimension | Menin-MLL1 protein-protein interaction inhibition (IC50) |
|---|---|
| Target Compound Data | 90 nM (ML399, cis-hydroxymethylpiperidine scaffold) [1] |
| Comparator Or Baseline | Early hydroxymethylpiperidine series members with non-optimal stereochemistry: weak inhibition with poor physicochemical and DMPK properties [2] |
| Quantified Difference | ML399 (cis scaffold) achieves nanomolar IC50 of 90 nM, compared to alternative stereochemical arrangements that required >>100-fold higher concentrations; exact comparator IC50 values not reported in the same assay but described as substantially weaker |
| Conditions | Fluorescence polarization (FP) assay measuring disruption of menin-MLL1 interaction; ML399 further validated in cell-based assays and rodent PK studies |
Why This Matters
For procurement decisions in menin-MLL inhibitor drug discovery, selecting the cis-configured building block ensures that the stereochemical determinant of high-affinity binding is preserved from early SAR through lead optimization, whereas trans or regioisomeric variants would necessitate revalidation of the entire stereochemistry-activity relationship.
- [1] Senter T, et al. Progress towards small molecule menin-mixed lineage leukemia (MLL) interaction inhibitors with in vivo utility. Bioorganic & Medicinal Chemistry Letters. 2015;25(13):2720-2725. DOI: 10.1016/j.bmcl.2015.04.026. PMID: 25987377. View Source
- [2] He S, Senter TJ, Pollock J, et al. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. Journal of Medicinal Chemistry. 2014;57(4):1543-1556. DOI: 10.1021/jm401868d. View Source
